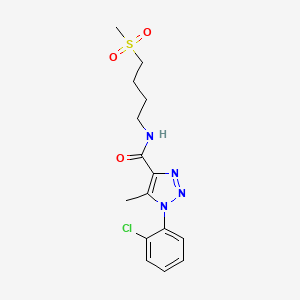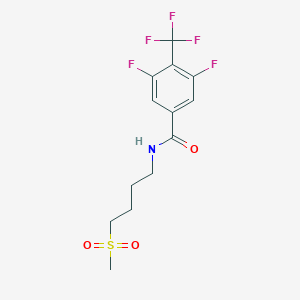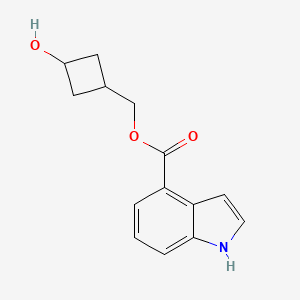![molecular formula C12H14N2O5 B7429985 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid](/img/structure/B7429985.png)
3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid, also known as MCPA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyridine and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This compound has also been shown to activate certain signaling pathways that are involved in cell death.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell growth and proliferation, as well as activate certain signaling pathways that are involved in cell death. Additionally, this compound has been shown to have anti-inflammatory effects and can inhibit the production of certain cytokines that are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer treatments. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful for studying the immune system and inflammatory diseases.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity. This compound has been shown to be toxic to certain cell types, and care must be taken when handling and using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid. One area of research is to further understand the mechanism of action of this compound and how it interacts with different signaling pathways in cells. Additionally, researchers can investigate the potential of this compound as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Finally, researchers can explore the potential of this compound as a tool for studying cancer biology and developing new cancer treatments.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have anti-tumor effects in various cancer cell lines, as well as anti-inflammatory effects. While there are some limitations to using this compound in lab experiments, it remains a valuable tool for studying cancer biology and developing new cancer treatments. There are several future directions for research on this compound, including further understanding its mechanism of action and exploring its potential as a treatment for inflammatory diseases.
Métodos De Síntesis
The synthesis method for 3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid involves several steps. First, 2-chloronicotinic acid is reacted with methyl chloroformate to form 6-methoxycarbonylpyridine-2-carbonyl chloride. This intermediate is then reacted with methylamine to form this compound.
Aplicaciones Científicas De Investigación
3-[(6-Methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer. This compound has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
3-[(6-methoxycarbonylpyridine-2-carbonyl)-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c1-14(7-6-10(15)16)11(17)8-4-3-5-9(13-8)12(18)19-2/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQIGPMWNBVVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)C1=NC(=CC=C1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]amino]-3-(2-fluorophenyl)propan-1-ol](/img/structure/B7429902.png)
![methyl (3S,4S)-4-methyl-1-[[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]pyrrolidine-3-carboxylate](/img/structure/B7429906.png)

![N'-methoxy-N-[4-(5-methyltriazol-1-yl)phenyl]-N'-(oxan-4-ylmethyl)oxamide](/img/structure/B7429911.png)

![4-[[[5-(1,2-Oxazol-3-yl)-1,3,4-thiadiazol-2-yl]amino]methyl]-1-propylpyrrolidin-2-one](/img/structure/B7429922.png)

![1-[5-[(4aS,7aS)-6-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7429934.png)

![3-bicyclo[4.1.0]heptanylmethyl 5-cyano-1H-pyrrole-3-carboxylate](/img/structure/B7429954.png)
![2-(5-cyano-2,4-dioxo-1H-pyrimidin-3-yl)-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B7429957.png)
![3-[2-Hydroxy-3-[2-(trifluoromethyl)phenyl]propyl]-6-nitrothieno[2,3-d]pyrimidin-4-one](/img/structure/B7429966.png)
![3-[[6-(Methylamino)-6-oxohexanoyl]amino]propanoic acid](/img/structure/B7429979.png)
![[5-Chloro-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429984.png)
